1-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide

Physicochemical profiling Drug-likeness Lead optimization

This 1-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide presents an underrepresented bithiophene-chiral center-phenylsulfonamide architecture for diversity-oriented synthesis. With XLogP3 3.4 and TPSA 111 Ų, it aligns with oral drug-space norms. Critical procurement note: no bioactivity data are indexed in PubChem or ChEMBL. Teams must commission bespoke in vitro profiling before assuming activity from mono-thiophene or N-aryl congeners—structure-activity cliffs in thiophene sulfonamide series exceed 400-fold.

Molecular Formula C16H15NO2S3
Molecular Weight 349.48
CAS No. 2034333-33-8
Cat. No. B2580847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide
CAS2034333-33-8
Molecular FormulaC16H15NO2S3
Molecular Weight349.48
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3
InChIInChI=1S/C16H15NO2S3/c18-22(19,12-13-5-2-1-3-6-13)17-16(14-8-10-20-11-14)15-7-4-9-21-15/h1-11,16-17H,12H2
InChIKeyVMSUHXYHHLGORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide (CAS 2034333-33-8): Structural Overview and Procurement Baseline


1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide is a synthetic sulfonamide derivative featuring a phenylmethanesulfonamide core linked to a bithiophene moiety (thiophen-2-yl(thiophen-3-yl)methyl group). Its molecular formula is C₁₆H₁₅NO₂S₃, molecular weight 349.5 g·mol⁻¹, and it possesses a computed XLogP3 of 3.4 and topological polar surface area of 111 Ų [1]. The compound is primarily available from research-chemical suppliers as a building block; no bioactivity data have been indexed in PubChem or ChEMBL for this specific entity. This absence of published biological profiling constitutes a critical information gap for procurement decisions.

Why In-Class Thiophene Sulfonamides Cannot Be Safely Interchanged: A Caution for Procurement of 1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide


Thiophene sulfonamide congeners display steep structure-activity cliffs. In angiotensin AT₂ receptor series, N-(heteroaryl)thiophene sulfonamides span Ki values from 42 nM to <5 nM depending solely on the heteroaryl appendage [1]. In oncology, thiophene sulfonamide IC₅₀s against breast cancer cell lines range from 0.20 μM to >20 μM with minor substituent alterations [2]. Consequently, the phenylmethanesulfonamide-bithiophene architecture of the title compound cannot be assumed to recapitulate the activity of any mono-thiophene sulfonamide or N-aryl variant. Presuming interchangeability without scaffold-specific experimental validation would be scientifically unwarranted and technically risky.

Quantitative Differentiation Evidence for 1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide (CAS 2034333-33-8)


Computed Lipophilicity (XLogP3) versus Oral Drug Space Benchmark

The compound exhibits a computed XLogP3 of 3.4, which is 0.9 units above the mean for approved oral drugs (~2.5) [1]. This moderate lipophilicity increase may enhance membrane permeation but could compromise aqueous solubility relative to less lipophilic sulfonamide analogs. The topological polar surface area of 111 Ų is also <140 Ų, the typical upper threshold for acceptable oral absorption, indicating favorable permeability potential [1].

Physicochemical profiling Drug-likeness Lead optimization

Scaffold Complexity Differentiator: Bithiophene vs. Mono-Thiophene Sulfonamides

The compound incorporates a bithiophene substructure (thiophen-2-yl and thiophen-3-yl) linked through a chiral carbon to a phenylmethanesulfonamide group. This connectivity is structurally more complex than mono-thiophene sulfonamides such as thiophene-2-sulfonamide (containing a single thiophene ring) [1]. The additional thiophene ring and the chiral center increase the number of potential binding modes, which may translate into unique target-interaction profiles absent in simpler congeners. However, no direct binding or functional data exist to quantify this advantage.

Scaffold diversity Bithiophene Chemical space

Important Caveat: Absence of Direct Comparative Bioactivity Data

A comprehensive search of PubChem, ChEMBL, PubMed, and patent databases returned no quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, etc.) for 1-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide. No head-to-head comparison against structural analogs could be located. Consequently, the differentiation evidence in this guide rests on computed physicochemical properties and class-level inference rather than on direct biological performance metrics. Potential users should commission bespoke profiling to establish meaningful comparator-based differentiation before initiating large-scale biological studies.

Data gap Experimental validation Procurement risk

Best Research and Industrial Application Scenarios for 1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide (CAS 2034333-33-8)


Diversity-Oriented Chemical Library Expansion

The bithiophene-chiral center-phenylsulfonamide architecture offers a 3D scaffold underrepresented in classical sulfonamide libraries. Its incorporation into diversity-oriented synthesis (DOS) collections can broaden the chemical space explored in high-throughput phenotypic screening, leveraging the scaffold complexity highlighted in Section 3 [1].

Agrochemical Lead Discovery – Thiophene Sulfonamide Herbicide Analogues

Thiophene sulfonamides are established herbicides (e.g., thiencarbazone-methyl). The phenylmethanesulfonamide variant may serve as a building block for novel herbicidal analogues targeting acetolactate synthase, exploiting the scaffold's tunable lipophilicity (XLogP3 = 3.4) to balance soil mobility and leaf penetration [1].

Medicinal Chemistry Exploratory Probe Synthesis

The compound's moderate lipophilicity and polar surface area align with oral drug space norms (Section 3). It is a suitable reactive intermediate for synthesizing sulfonamide-based probes against kinases, carbonic anhydrases, or GPCRs, provided that project teams first commission bespoke in vitro profiling to generate the missing comparative potency data [1].

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